(R)-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the enantioselective reduction of 1-(1-naphthyl)ethanone using a chiral catalyst .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes under controlled conditions to ensure high enantiomeric purity. The use of chiral ligands and catalysts is crucial in achieving the desired optical activity .
Chemical Reactions Analysis
Types of Reactions
®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .
Scientific Research Applications
®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. As a chiral amine, it can form hydrogen bonds and other non-covalent interactions with substrates, facilitating enantioselective reactions. The compound’s chiral nature allows it to induce asymmetry in reactions, making it valuable in the synthesis of enantiomerically pure compounds .
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-1-(1-Naphthyl)ethylamine
- ®-(+)-α-Methylbenzylamine
- (S)-(-)-α-Methylbenzylamine
- 2-(2-Naphthyl)ethylamine hydrochloride
- 1-Naphthylmethylamine
Uniqueness
®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine is unique due to its high enantiomeric purity and its ability to act as a chiral auxiliary in a wide range of asymmetric syntheses. Its specific optical activity and ability to form stable chiral intermediates make it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C14H17N |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
(1R)-N-ethyl-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C14H17N/c1-3-15-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11,15H,3H2,1-2H3/t11-/m1/s1 |
InChI Key |
WPUUEARORQAEAU-LLVKDONJSA-N |
Isomeric SMILES |
CCN[C@H](C)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCNC(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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